molecular formula C12H16ClNO2 B2628867 2-Chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide CAS No. 2411285-81-7

2-Chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide

Cat. No. B2628867
CAS RN: 2411285-81-7
M. Wt: 241.72
InChI Key: BDJRCJJHAONNJV-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Clonitazene and has a molecular weight of 329.84 g/mol. Clonitazene belongs to the class of opioids and is structurally related to fentanyl.

Mechanism of Action

Clonitazene exerts its effects by binding to the mu-opioid receptor in the brain and spinal cord. This results in the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. Clonitazene also activates the reward pathways in the brain, leading to feelings of euphoria and relaxation.
Biochemical and physiological effects:
Clonitazene has been found to produce a range of biochemical and physiological effects in the body. It has been found to reduce pain perception, induce sedation, and produce feelings of euphoria and relaxation. Clonitazene has also been found to cause respiratory depression, which can be life-threatening in high doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of Clonitazene is its high potency and selectivity for the mu-opioid receptor. This makes it a valuable tool for studying the role of this receptor in pain perception and addiction. However, the potential for abuse and dependence limits its use in laboratory experiments.

Future Directions

There are several potential future directions for the study of Clonitazene. One area of interest is the development of new pain medications that are less addictive and have fewer side effects than current opioids. Clonitazene may also have potential applications in the treatment of other conditions such as depression and anxiety. Further research is needed to fully understand the potential benefits and risks of this compound.

Synthesis Methods

The synthesis of Clonitazene involves the reaction of 3-hydroxy-2-methyl-2-phenylpropionic acid with thionyl chloride to form 2-chloro-3-hydroxy-2-methyl-2-phenylpropionyl chloride. This intermediate product is then reacted with acetamide to obtain Clonitazene.

Scientific Research Applications

Clonitazene has been extensively studied for its potential applications in the field of pain management. It has been found to be a potent analgesic with a high affinity for the mu-opioid receptor. Clonitazene has also been studied for its potential applications in the treatment of opioid addiction. It has been found to have a lower potential for abuse and dependence compared to other opioids.

properties

IUPAC Name

2-chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-12(9-15,8-14-11(16)7-13)10-5-3-2-4-6-10/h2-6,15H,7-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJRCJJHAONNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCl)(CO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide

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